4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-pyridin-3-ylbenzamide
Overview
Description
4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-pyridin-3-ylbenzamide is a complex organic compound known for its diverse applications in scientific research. This compound features a sulfonylamino group attached to a chlorophenyl ring, which is further connected to a benzamide structure with a pyridin-3-yl substituent. Its unique structure allows it to participate in various chemical reactions and makes it valuable in multiple fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-pyridin-3-ylbenzamide typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorophenylsulfonyl chloride with an amine to form the sulfonylamino intermediate. This intermediate is then reacted with a benzamide derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-pyridin-3-ylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The chlorophenyl ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions result in the replacement of the chlorine atom with the nucleophile used.
Scientific Research Applications
4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-pyridin-3-ylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-pyridin-3-ylbenzamide involves its interaction with specific molecular targets and pathways. The sulfonylamino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate its mechanism of action and identify the exact molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- **4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-(4-ethoxyphenyl)benzamide
- **4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-cyclopentylbenzamide
Uniqueness
Compared to similar compounds, 4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-pyridin-3-ylbenzamide stands out due to its unique pyridin-3-yl substituent. This structural feature may enhance its binding affinity to certain biological targets and improve its overall efficacy in various applications. Additionally, the presence of the pyridin-3-yl group can influence the compound’s chemical reactivity and stability, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-[[(3-chlorophenyl)sulfonylamino]methyl]-N-pyridin-3-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3S/c20-16-3-1-5-18(11-16)27(25,26)22-12-14-6-8-15(9-7-14)19(24)23-17-4-2-10-21-13-17/h1-11,13,22H,12H2,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXDRDGBIWDDGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NC3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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